molecular formula C9H9BrINO2 B12279439 2-Bromo-5-iodo-L-phenylalanine

2-Bromo-5-iodo-L-phenylalanine

Cat. No.: B12279439
M. Wt: 369.98 g/mol
InChI Key: ZHOPNGDAOFYIHP-QMMMGPOBSA-N
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Description

2-Bromo-5-iodo-L-phenylalanine is a halogenated derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of bromine and iodine atoms attached to the phenyl ring of L-phenylalanine. It has the molecular formula C9H9BrINO2 and a molecular weight of 369.98 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-L-phenylalanine typically involves halogenation reactions. One common method is the bromination of L-phenylalanine followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents. For example, bromination can be achieved using bromine in acetic acid, followed by iodination using iodine monochloride in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with nitric acid can produce nitro derivatives .

Scientific Research Applications

2-Bromo-5-iodo-L-phenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity and selectivity for these targets. For example, the compound can be selectively transported by L-type amino acid transporter 1 (LAT1), which is involved in the uptake of large neutral amino acids . This selective transport can be exploited for targeted drug delivery and imaging applications.

Comparison with Similar Compounds

2-Bromo-5-iodo-L-phenylalanine can be compared with other halogenated derivatives of L-phenylalanine, such as:

    2-Iodo-L-phenylalanine: Similar in structure but lacks the bromine atom.

    4-Bromo-L-phenylalanine: Similar in structure but lacks the iodine atom.

    2-Bromo-5-iodopyridine: A related compound with a pyridine ring instead of a phenyl ring.

The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H9BrINO2

Molecular Weight

369.98 g/mol

IUPAC Name

(2S)-2-amino-3-(2-bromo-5-iodophenyl)propanoic acid

InChI

InChI=1S/C9H9BrINO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1

InChI Key

ZHOPNGDAOFYIHP-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)Br

Canonical SMILES

C1=CC(=C(C=C1I)CC(C(=O)O)N)Br

Origin of Product

United States

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